HDAC8-IN-8b
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Overview
Description
HDAC8-IN-8b is a selective histone deacetylase 8 (HDAC8) inhibitor with anti-neuroblastoma activity.
Scientific Research Applications
Enzymatic Activity of HDAC8
HDAC8, a key hydrolase in gene regulation, plays a significant role in various cancers. Its activity is influenced by the dynamics of its substrate entrance surface. Molecular dynamics simulations have shown how loop interactions can affect the enzyme's configuration and activity, which has implications for drug targeting (Kunze et al., 2013).
HDAC8 as a Therapeutic Target
HDAC8 is implicated in diseases like cancer, X-linked intellectual disability, and parasitic infections. Its role in cancer as an 'epigenetic player' and its involvement in viral infections make it a vital drug target. The challenge lies in developing potent, selective inhibitors for HDAC8 to minimize adverse effects compared to pan-HDAC inhibitors (Chakrabarti et al., 2015).
Identification of Non-Histone Nuclear Substrates
An unbiased approach using chemical tools and proteomics methods has revealed novel non-histone nuclear substrates of HDAC8, like the tumor suppressor ARID1A. These substrates are involved in mitosis, transcription, chromatin remodeling, and RNA splicing, offering new therapeutic strategies targeting HDAC8's function (Olson et al., 2014).
Structural Insights and Inhibitor Development
The crystal structure of human HDAC8 complexed with a hydroxamic acid inhibitor provides insights into its active site and the role of potassium in its activity. This structural knowledge aids in designing selective inhibitors for therapeutic interventions, especially in cancer treatment (Vannini et al., 2004).
Selective Inhibition Strategies
Research on HDAC8 inhibitors focuses on creating selective and potent compounds, which is crucial for therapeutic applications in conditions like T-cell lymphoma and childhood neuroblastoma. Understanding the binding mechanisms of these inhibitors aids in developing more effective treatments (Schweipert et al., 2018).
Pharmacophore Model Development
Dynamic pharmacophore models, based on molecular dynamic simulations, have been developed for HDAC8 inhibitors. These models aid in virtual screening and drug discovery, highlighting important structural features for effective inhibition (Thangapandian et al., 2011).
properties
Product Name |
HDAC8-IN-8b |
---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.3 |
IUPAC Name |
3-(Benzylamino)-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H16N2O3/c1-20-14-8-7-12(15(18)17-19)9-13(14)16-10-11-5-3-2-4-6-11/h2-9,16,19H,10H2,1H3,(H,17,18) |
InChI Key |
KYLQWMWQFORRJD-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(OC)C(NCC2=CC=CC=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HDAC8IN-8b; HDAC8-IN8b; HDAC8 IN-8b; HDAC8-IN 8b; HDAC8-IN-8b |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.